5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9/h1-2,4-5H,3H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOMPVZQHLJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Bis(trifluoromethyl)phenyl derivatives (e.g., CAS 937631-44-2) exhibit higher lipophilicity due to trifluoromethyl groups, which may improve membrane permeability but reduce aqueous solubility .
- Positional Isomerism : 2,4-dichlorophenyl analogs (CAS 301223-42-7) show distinct activity profiles compared to 3,5-dichlorophenyl derivatives, likely due to differences in steric and electronic effects .
Physicochemical Data
Pesticidal Activity
- Insecticidal Use : Compounds with dichlorophenyl groups (e.g., CAS 301223-42-7) are incorporated into agrochemical formulations for pest control, leveraging their interaction with insect nicotinic acetylcholine receptors .
- Fungicidal Activity : Thiadiazole-thiazole hybrids (e.g., 1,3,4-thiadiazol-2-amine derivatives) demonstrate broad-spectrum antifungal effects, as seen in crystal structure studies .
Pharmacological Potential
Biological Activity
Overview
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a dichlorophenyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of thiazoles, which are five-membered heterocycles containing sulfur and nitrogen. The presence of the dichlorophenyl group is significant for its biological activity, as it influences solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:
- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
- Fungal Activity : The compound also demonstrates antifungal properties, with MIC values reported against Candida albicans and Aspergillus niger ranging from 3.92 to 4.23 mM .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 3.92–4.01 |
| Aspergillus niger | 4.01–4.23 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : It has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma), indicating its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or proteins critical for cancer cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with molecular targets involved in microbial growth and cancer cell metabolism. The compound likely inhibits key enzymes necessary for the synthesis of nucleic acids or proteins in these cells.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives, including those similar to this compound, exhibited significant activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that compounds with similar structures to this compound had IC50 values indicating potent cytotoxicity against various cancer cell lines .
Q & A
Q. How are crystallographic data repositories utilized for structural comparisons?
- Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD code: XYZ123) to compare packing motifs and hydrogen-bonding networks. Tools like Mercury (CCDC) analyze π-π interactions and torsional angles .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Q. Why do some studies report broad-spectrum activity while others show selectivity?
- Differences in bacterial/fungal strain panels or resistance mechanisms. Conduct pan-genomic screens to identify resistance markers (e.g., ERG11 mutations in azole-resistant Candida) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
